4-Bromo-2-tetrahydrofuran-2-yl-aniline
Description
4-Bromo-2-tetrahydrofuran-2-yl-aniline (C₁₀H₁₂BrNO) is a brominated aniline derivative featuring a tetrahydrofuran (THF) ring substituent at the 2-position of the aromatic amine.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-bromo-2-(oxolan-2-yl)aniline |
InChI |
InChI=1S/C10H12BrNO/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10H,1-2,5,12H2 |
InChI Key |
PGGAJIUOXRDUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent type and position significantly alter molecular weight, melting/boiling points, and solubility. Key comparisons are tabulated below:
Key Observations :
- Halogenated Derivatives : Fluoro-substituted anilines (e.g., 4-Bromo-2-fluoroaniline) exhibit lower molecular weights and distinct melting points compared to bulkier substituents like phenylmethyl (-CH₂C₆H₅) .
- Iodine and Methyl Groups : The addition of iodine and methyl groups (e.g., 5-Bromo-4-iodo-2-methylaniline) increases molecular weight substantially, impacting solubility and thermal stability .
Structural and Electronic Comparisons
- Electronic Effects: The oxygen atom in THF provides weak electron-donating character via lone-pair conjugation, contrasting with electron-withdrawing groups like -CF₃ or -NO₂ in analogs such as 3,4-dimethyl-N-(4-nitrobenzylidene)aniline .
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 (used in structural determination of analogs ) could resolve the THF ring's conformation and hydrogen-bonding interactions in 4-Bromo-2-tetrahydrofuran-2-yl-aniline.
- Thermal Stability : Bromoanilines with aryl or bulky substituents (e.g., 4-Bromo-2-(phenylmethyl)aniline) exhibit higher decomposition temperatures compared to halogen-only derivatives .
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